N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide is a synthetic organic compound that features a unique combination of furan, thiophene, and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan and thiophene intermediates: These can be synthesized through well-established methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling reactions: The furan and thiophene intermediates can be coupled using cross-coupling reactions like Suzuki or Stille coupling.
Isoxazole ring formation: The isoxazole ring can be formed through cycloaddition reactions, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution but may include halogenation reagents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)ethyl)isoxazole-5-carboxamide
- N-(2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide
- N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxazole-5-carboxamide
Uniqueness
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide is unique due to the combination of furan, thiophene, and isoxazole rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with specific desired properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(13-3-5-16-19-13)15-8-11(10-4-7-20-9-10)12-2-1-6-18-12/h1-7,9,11H,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWHXCYAVWKHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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